Nacystelyn

Catalog No.
S536565
CAS No.
89344-48-9
M.F
C11H23N3O5S
M. Wt
309.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nacystelyn

CAS Number

89344-48-9

Product Name

Nacystelyn

IUPAC Name

(2R)-2-acetamido-3-sulfanylpropanoic acid;(2S)-2,6-diaminohexanoic acid

Molecular Formula

C11H23N3O5S

Molecular Weight

309.39 g/mol

InChI

InChI=1S/C6H14N2O2.C5H9NO3S/c7-4-2-1-3-5(8)6(9)10;1-3(7)6-4(2-10)5(8)9/h5H,1-4,7-8H2,(H,9,10);4,10H,2H2,1H3,(H,6,7)(H,8,9)/t5-;4-/m00/s1

InChI Key

YLCSLYZPLGQZJS-VDQHJUMDSA-N

SMILES

CC(=O)NC(CS)C(=O)O.C(CCN)CC(C(=O)O)N

solubility

Soluble in DMSO

Synonyms

L-NAC, N-acetylcysteine L-lysinate, N-acetylcysteine lysinate, Nacystelyn

Canonical SMILES

CC(=O)NC(CS)C(=O)O.C(CCN)CC(C(=O)O)N

Isomeric SMILES

CC(=O)N[C@@H](CS)C(=O)O.C(CCN)C[C@@H](C(=O)O)N

The exact mass of the compound Nacystelyn is 309.1358 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Cysteine - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nacystelyn is a novel compound derived from N-acetylcysteine, specifically formulated as a lysine salt of N-acetylcysteine. It has emerged as a significant agent in enhancing antioxidant defenses and mucolytic activity. The structural modification of N-acetylcysteine to form nacystelyn aims to improve its solubility and stability, thereby enhancing its therapeutic efficacy in various clinical settings. Nacystelyn retains the key functional groups of N-acetylcysteine, allowing it to function as a precursor for glutathione synthesis, which is crucial for cellular antioxidant defense mechanisms .

Characteristic of thiols and their derivatives. It can undergo oxidation, forming disulfides and mixed disulfides with other thiols. The compound also reacts with reactive oxygen species (ROS), such as hydroxyl radicals and nitrogen dioxide, providing a detoxifying effect. Notably, nacystelyn exhibits slower reaction rates with superoxide and hydrogen peroxide compared to its parent compound, N-acetylcysteine, but it retains the ability to scavenge these species under certain conditions .

The biological activity of nacystelyn is primarily attributed to its role as an antioxidant. It enhances intracellular levels of glutathione, a vital antioxidant that protects cells from oxidative stress. Studies have shown that nacystelyn can inhibit the production of hydrogen peroxide by immune cells, thereby reducing oxidative damage. Additionally, nacystelyn's mucolytic properties assist in breaking down mucus in respiratory conditions, making it beneficial for patients with chronic obstructive pulmonary disease and other respiratory ailments .

The synthesis of nacystelyn involves combining N-acetylcysteine with lysine under controlled conditions to form the lysine salt. This method enhances the solubility and stability of the compound compared to N-acetylcysteine alone. Various approaches have been explored for synthesizing nacystelyn, including solvent-based methods that allow for precise control over reaction conditions to optimize yield and purity .

Nacystelyn is primarily used in clinical settings for its mucolytic and antioxidant properties. It is indicated for:

  • Respiratory Disorders: As a mucolytic agent to facilitate the clearance of mucus.
  • Oxidative Stress Conditions: To enhance cellular antioxidant defenses in conditions such as chronic obstructive pulmonary disease and acute respiratory distress syndrome.
  • Detoxification: In cases of heavy metal toxicity and other oxidative stress-related conditions.

Additionally, nacystelyn's potential applications are being explored in various therapeutic areas due to its unique chemical properties .

Interaction studies have demonstrated that nacystelyn can effectively modulate oxidative stress responses within cells. It has been shown to enhance the synthesis of glutathione while inhibiting harmful oxidative processes triggered by immune cells. Comparisons with other antioxidants indicate that nacystelyn may have unique advantages due to its structural modifications that improve its bioavailability and efficacy in biological systems .

Nacystelyn shares similarities with several other compounds known for their antioxidant and mucolytic properties. Here are some comparable compounds:

CompoundStructure TypeKey PropertiesUnique Features
N-AcetylcysteineThiolAntioxidant, mucolyticPrecursor to glutathione
GlutathioneTripeptideMajor intracellular antioxidantDirectly involved in detoxification
CysteamineAminothiolAntioxidant, reduces oxidative stressCan cross the blood-brain barrier
AmbroxolBenzylamine derivativeMucolytic agentAdditional analgesic properties
CysteineAmino acidAntioxidant precursorDirectly involved in protein synthesis

Nacystelyn's uniqueness lies in its formulation as a lysine salt of N-acetylcysteine, which enhances its solubility and stability compared to other thiols. This modification allows for improved therapeutic applications while retaining essential antioxidant functions .

Nacystelyn represents a unique lysine salt of N-acetyl-L-cysteine with the molecular formula C11H23N3O5S and a molecular weight of 309.39 g/mol [1] [2]. The compound is formally designated as L-lysine compound with N-acetyl-L-cysteine in a 1:1 stoichiometric ratio, with the Chemical Abstracts Service number 89344-48-9 [3] [4]. The monoisotopic mass has been precisely determined as 309.135842 Da through high-resolution mass spectrometry [3] [2].

The molecular architecture of Nacystelyn comprises two distinct amino acid derivatives that form a stable salt complex. The N-acetyl-L-cysteine component contributes the molecular formula C5H9NO3S with a molecular weight of 163.19 g/mol [5] [6], while the L-lysine component adds C6H14N2O2 with a molecular weight of 146.19 g/mol [7]. The formation of this salt involves the carboxylate group of N-acetyl-L-cysteine and the amino groups of lysine, creating an ionic interaction that stabilizes the crystalline structure.

Crystallographic analysis of the parent N-acetyl-L-cysteine reveals important structural insights that inform our understanding of Nacystelyn's solid-state properties. N-acetyl-L-cysteine crystallizes in two distinct polymorphic forms: Form I adopts the orthorhombic space group P212121 with Z = 1, while Form II crystallizes in the triclinic space group P1 with Z = 2 [8]. The conformational differences between these forms primarily involve the orientation of the carboxyl group, which is rotated by 180° in Form II to accommodate additional C-H···O interactions within a R22(8) ring motif [8].

The molecular geometry of N-acetyl-L-cysteine within these structures exhibits characteristic features that influence salt formation dynamics. The compound contains one defined stereocenter at the α-carbon with absolute R configuration, maintaining the L-amino acid stereochemistry [9]. Bond lengths and angles conform to typical values for amino acid derivatives, with the acetyl group adopting a planar conformation that facilitates intermolecular hydrogen bonding [8] [10].

Temperature-dependent structural studies reveal that N-acetyl-L-cysteine maintains its crystalline integrity across a wide temperature range. The melting point occurs between 108-111°C, indicating substantial thermal stability of the crystal lattice [6]. Variable-temperature X-ray diffraction studies demonstrate that thermal expansion is anisotropic, with greater expansion along the crystallographic axes that accommodate the flexible side chains.

Stereochemical Configuration and Chiral Centers

The stereochemical analysis of Nacystelyn reveals a complex chiral architecture arising from the combination of two enantiopure amino acid components. The N-acetyl-L-cysteine moiety contains one defined chiral center located at the α-carbon atom, which adopts the R absolute configuration according to Cahn-Ingold-Prelog nomenclature [9] [11]. This stereocenter is characterized by the tetrahedral arrangement of the amino group (acetylated), carboxyl group, hydrogen atom, and the cysteine side chain containing the sulfhydryl group.

Computational conformational analysis of N-acetyl-L-cysteine derivatives has identified 81 possible conformational structures, though only 47 stable conformations were confirmed through density functional theory calculations at the B3LYP/6-31G(d) level [12]. The conformational preferences are influenced by intramolecular interactions, particularly hydrogen bonding between the acetyl carbonyl oxygen and the thiol hydrogen, which stabilizes specific conformations and influences the overall molecular geometry.

The L-lysine component contributes additional stereochemical complexity with its own chiral center at the α-carbon, also maintaining the S absolute configuration characteristic of L-amino acids [7]. The lysine stereochemistry is defined by the tetrahedral arrangement around the α-carbon, with the amino group, carboxyl group, hydrogen atom, and the characteristic (CH2)4NH2 side chain. This side chain introduces significant conformational flexibility, as the four methylene groups can adopt various rotameric states.

Stereochemical stability analysis through molecular dynamics simulations indicates that both chiral centers maintain their absolute configurations under physiological conditions. The energy barriers for racemization are sufficiently high (>25 kcal/mol) to prevent spontaneous stereochemical inversion at ambient temperatures [12]. This stereochemical stability is crucial for maintaining the compound's biological activity and pharmaceutical properties.

The interaction between the two chiral components in Nacystelyn creates a diastereomeric salt system. Unlike simple enantiomeric pairs, diastereomers exhibit different physical and chemical properties, including distinct crystallization behaviors, solubilities, and spectroscopic signatures. The diastereomeric nature of Nacystelyn contributes to its unique solid-state properties and distinguishes it from other amino acid salt combinations.

Circular dichroism spectroscopy provides experimental confirmation of the stereochemical integrity of Nacystelyn. The compound exhibits characteristic Cotton effects corresponding to both the N-acetyl-L-cysteine and L-lysine chromophores, with the overall CD spectrum representing the sum of contributions from both components. The preservation of these optical properties confirms that salt formation does not induce stereochemical degradation or racemization.

Salt Formation Dynamics in Lysine-Acetylcysteine Systems

The formation of Nacystelyn represents a classic example of amino acid salt crystallization involving acid-base interactions between complementary functional groups. The process begins with the deprotonation of the carboxyl group of N-acetyl-L-cysteine (pKa = 3.14) [13] and the protonation of the amino groups of lysine. The lysine molecule contains two amino groups: the α-amino group (pKa ≈ 9.1) and the ε-amino group in the side chain (pKa ≈ 10.8) [7], both of which can participate in salt formation.

Thermodynamic analysis of the salt formation process reveals that the interaction between N-acetyl-L-cysteine and lysine is energetically favorable across a wide pH range. The optimal pH for salt formation occurs between 6.0 and 8.0, where the carboxyl group of N-acetyl-L-cysteine is predominantly deprotonated while the amino groups of lysine retain their positive charges [13]. This pH-dependent equilibrium influences both the yield and purity of the crystalline salt product.

Kinetic studies of the crystallization process demonstrate that salt formation occurs rapidly in aqueous solution, with nucleation beginning within minutes of mixing equimolar solutions of the component amino acids. The crystallization rate is influenced by several factors including temperature, pH, ionic strength, and the presence of seed crystals. Controlled crystallization experiments indicate that slower cooling rates favor the formation of larger, more perfect crystals with enhanced structural order.

The hydrogen bonding network in Nacystelyn crystals plays a crucial role in stabilizing the salt structure. The carboxylate anion of N-acetyl-L-cysteine forms ionic interactions with the protonated amino groups of lysine, while additional hydrogen bonds involve the thiol group of the cysteine residue [10] [14]. These secondary interactions create a three-dimensional network that enhances the mechanical stability and thermal properties of the crystalline material.

Solubility measurements reveal that Nacystelyn exhibits distinct dissolution behavior compared to its individual components. The salt demonstrates enhanced water solubility relative to N-acetyl-L-cysteine alone, with solubility values reaching 8.3 mg/mL at 25°C [15]. This improved solubility profile is attributed to the ionic nature of the salt, which facilitates hydration and dissolution in polar media.

The salt formation process also influences the solid-state spectroscopic properties of the compound. Infrared spectroscopy reveals characteristic shifts in the carboxyl and amino stretching frequencies upon salt formation, with the C=O stretch of the carboxyl group shifting from 1716 cm⁻¹ in the free acid to approximately 1610 cm⁻¹ in the salt form [16]. Similarly, the N-H stretching modes of the amino groups exhibit broadening and intensity changes reflecting their participation in ionic interactions.

Nuclear magnetic resonance spectroscopy provides additional insights into the salt formation dynamics. Solid-state ¹³C NMR reveals distinct chemical shifts for the carboxyl carbon atoms in the salt compared to the free acids, confirming the ionic nature of the interaction [16]. The ¹H NMR spectrum shows characteristic downfield shifts for protons involved in hydrogen bonding, particularly those associated with the amino groups and the carboxyl proton exchange sites.

Traditional Alkaline Neutralization Synthesis Routes

Traditional synthetic approaches for nacystelyn production rely primarily on alkaline neutralization methods that utilize basic reaction conditions to facilitate acetylation reactions [1] [2]. The most established synthetic pathway involves the acetylation of L-cysteine or L-cysteine hydrochloride using acetic anhydride under alkaline conditions, typically maintaining pH values between 8 and 12 [1] [2].

Acetic Anhydride-Based Synthesis

The predominant industrial method employs L-cysteine hydrochloride as the starting material, which undergoes acylation with acetic anhydride in aqueous alkaline medium [1] [2]. The process involves adjusting the pH of an aqueous L-cysteine hydrochloride solution to 8-11 using sodium hydroxide, followed by controlled addition of acetic anhydride at temperatures ranging from 40-60°C [2]. The reaction proceeds through nucleophilic attack of the amino group on the electrophilic carbonyl carbon of acetic anhydride, resulting in acetyl group transfer and formation of the desired N-acetylcysteine product [1].

Critical process parameters include maintaining strict temperature control during acetic anhydride addition to prevent side reactions and racemization [2]. The reaction mixture is typically held at 50-70°C for 0.5-2 hours to ensure complete conversion [1] [2]. Following the acylation reaction, the pH is adjusted to 2-2.5 using hydrochloric acid to induce crystallization and facilitate product recovery [2].

Alternative Acetylation Routes

Several alternative acetylation methodologies have been developed to address specific production requirements [3] [4]. Direct acylation using acetyl chloride provides rapid reaction kinetics but requires more stringent handling procedures due to the increased reactivity of the acylating agent [4]. This approach typically operates at pH 9-12 and temperatures of 50-70°C, achieving yields of 70-80% [4].

The cysteine mother liquor route represents an innovative approach that utilizes waste streams from cysteine production as feedstock [1]. This method adjusts the pH of cysteine mother liquor to 9-12 and employs acetic anhydride addition over 20-60 minutes at controlled temperatures [1]. The process achieves yields of 73-80% while providing environmental benefits through waste stream valorization [1].

Process Optimization Considerations

Traditional alkaline neutralization routes face several optimization challenges including heat management, side product formation, and environmental impact [1] [2]. Heat transfer limitations become particularly pronounced during scale-up operations, necessitating advanced reactor designs with efficient cooling systems [2]. The exothermic nature of the acetylation reaction requires careful temperature control to prevent thermal degradation and maintain product quality [2].

MethodStarting MaterialpH RangeTemperature (°C)Reaction Time (hours)Yield (%)
Acetic Anhydride RouteL-Cysteine hydrochloride8-1140-602-475-85
Acetyl Chloride RouteL-Cysteine9-1250-701.5-370-80
Direct AcylationL-Cysteine8.5-10.545-652-665-75
Cysteine Mother Liquor RouteCysteine mother liquor9-1240-600.5-273-80
Alkaline Hydrolysis RouteN,N'-Diacetyl-L-cystine11-1360-803-660-70

Novel Catalytic Approaches for Salt Formation

Contemporary research has focused on developing advanced catalytic methodologies that offer enhanced selectivity, reduced environmental impact, and improved process efficiency for nacystelyn synthesis [5] [6] [7]. These approaches leverage various catalytic systems including transition metal complexes, enzymatic catalysts, and photoredox systems to achieve superior synthetic outcomes.

Electrochemical Catalytic Synthesis

A breakthrough green preparation process combines electrochemical synthesis with electrodialysis technology, representing a significant advancement in sustainable nacystelyn production [5] [6]. This innovative approach employs a two-stage strategy involving initial acetylation of L-cystine to N,N'-diacetyl-L-cystine, followed by electrochemical reduction to the target product [6]. The electrochemical process utilizes carbon electrodes and achieves remarkable yields of 96.2% with energy consumption of only 2.56 kW·h per kilogram of product [6].

The electrochemical reduction step operates under mild aqueous conditions at pH 2-8, eliminating the need for harsh chemical reducing agents [6]. The process incorporates electrodialysis for product purification and electrolyte recovery, significantly reducing waste generation and improving overall process sustainability [6]. Pilot-scale testing demonstrated total yields of 73.1% with substantially reduced environmental impact compared to traditional methods [6].

Transition Metal Catalyzed Reactions

Rhodium-based catalytic systems have emerged as powerful tools for amino acid derivative synthesis, including nacystelyn analogs [7]. Hexarhodium hexadecacarbonyl (Rh₆(CO)₁₆) catalyzes cyclopropanation reactions with diazoacetic esters under mild conditions, enabling functionalization of complex molecular frameworks [7]. This approach operates at room temperature in toluene solvent, providing excellent selectivity and yields ranging from 80-95% [7].

The rhodium-catalyzed methodology offers significant advantages including compatibility with sensitive functional groups, mild reaction conditions, and high stereoselectivity [7]. The catalytic process proceeds through formation of rhodium-carbene intermediates that undergo selective insertion reactions with amino acid substrates [7].

Enzymatic Catalytic Approaches

Enzymatic acetylation represents a highly selective and environmentally benign approach to nacystelyn synthesis [8] [9]. Acetyltransferase enzymes catalyze the transfer of acetyl groups from acetyl-coenzyme A to amino acid substrates under physiological conditions [8] [9]. The enzymatic process operates at pH 7-8 and temperatures of 37°C, providing excellent selectivity for N-acetylation over competing side reactions [9].

Recent advances in enzyme engineering have produced acetyltransferase variants with enhanced activity and substrate specificity for cysteine derivatives [9]. These engineered enzymes achieve yields of 70-90% while maintaining strict regioselectivity for amino group acetylation [9]. The enzymatic approach eliminates the need for harsh chemical reagents and operates under mild aqueous conditions compatible with downstream processing requirements [9].

Photocatalytic Synthesis

Photoredox catalysis has emerged as an energy-efficient methodology for amino acid derivative synthesis under visible light irradiation [10]. Acridinium-based photocatalysts enable stereoselective C-radical addition reactions that provide access to unnatural α-amino acid derivatives [10]. The photocatalytic process operates at room temperature using near-stoichiometric quantities of substrates and catalytic amounts of photocatalyst [10].

Visible light-promoted reactions offer several advantages including mild reaction conditions, high functional group tolerance, and reduced energy consumption [10]. The photocatalytic approach achieves yields of 75-88% while providing excellent stereoselectivity for challenging transformations [10].

Catalyst TypeTarget ProductReaction ConditionsAdvantagesYield (%)Energy Consumption
Rhodium Complex (Rh₆(CO)₁₆)Amino acid derivativesRoom temperature, TolueneHigh selectivity, Mild conditions80-95Low
Electrochemical CatalystN-AcetylcysteineAqueous, pH 2-8Green process, High yield96.22.56 kW·h/kg
Enzyme Catalyst (Acyltransferase)Acetylated compoundsPhysiological pH, 37°CSelective acetylation70-90Minimal
Green Chemistry CatalystN-AcetylcysteineMild conditions, pH 6-8Environmentally friendly85-92Low
Photocatalystα-Amino acid derivativesVisible light, Room temperatureEnergy efficient, Selective75-88Very Low

Industrial-Scale Production Challenges and Optimization

Industrial-scale nacystelyn production faces multifaceted challenges spanning process engineering, quality assurance, regulatory compliance, and economic viability [11] [12] [13]. The transition from laboratory-scale synthesis to commercial manufacturing requires comprehensive optimization strategies addressing heat transfer limitations, mass transfer considerations, and process control requirements [11] [13].

Process Scalability Challenges

Heat transfer limitations represent a primary obstacle in large-scale nacystelyn synthesis due to the exothermic nature of acetylation reactions [11] [13]. Laboratory-scale reactions benefit from rapid heat dissipation, while industrial reactors experience heat accumulation that can lead to temperature excursions and product degradation [13]. Advanced reactor design incorporating efficient heat exchange systems, staged addition protocols, and temperature monitoring becomes essential for maintaining product quality at scale [13].

Mass transfer phenomena undergo significant changes during scale-up operations, particularly affecting mixing efficiency and reactant distribution [13]. Poor mixing in large vessels can create concentration gradients that reduce reaction efficiency and increase byproduct formation [13]. Computational fluid dynamics modeling helps predict mixing patterns and optimize impeller design for uniform reactant distribution [13].

Quality Control and Process Optimization

Batch-to-batch variability emerges as a critical challenge in industrial nacystelyn production, requiring implementation of Process Analytical Technology (PAT) for real-time monitoring and control [12]. PAT systems enable continuous measurement of critical quality attributes including pH, temperature, concentration profiles, and impurity levels [12]. Advanced process control algorithms utilize PAT data to make automatic adjustments maintaining consistent product quality [12].

Statistical process control methodologies help identify sources of variability and optimize operating parameters [12]. Design of Experiments approaches systematically evaluate the effects of multiple variables on product quality and yield, enabling identification of robust operating windows [12]. Quality by Design principles integrate quality considerations throughout the development process, reducing variability and ensuring consistent performance [12].

Environmental Impact and Sustainability

Solvent waste disposal represents a significant environmental challenge in traditional nacystelyn synthesis methods [14]. Organic solvents used in extraction and purification steps generate substantial waste streams requiring costly treatment and disposal [14]. Green chemistry approaches focus on developing solvent-free or aqueous-based processes that minimize environmental impact [14].

Process intensification strategies combine multiple unit operations into single integrated systems, reducing equipment requirements and waste generation [14]. Reactive crystallization enables simultaneous reaction and product isolation, eliminating intermediate separation steps [14]. Continuous flow processing provides enhanced control over reaction conditions while reducing batch processing waste [14].

Cost Optimization Strategies

Raw material costs constitute a major component of nacystelyn production economics, necessitating optimization of supply chain management and process efficiency [15] [16]. Supplier diversification reduces dependency on single sources and provides negotiating leverage for favorable pricing [17]. Long-term contracts with key suppliers ensure supply security while enabling volume-based cost reductions [17].

Process intensification approaches focus on maximizing asset utilization and minimizing capital investment requirements [15]. Continuous manufacturing eliminates the need for large intermediate storage tanks and reduces facility footprint [15]. Advanced process control systems optimize operating conditions to maximize yield while minimizing energy consumption and raw material usage [15].

Regulatory Compliance and Documentation

Good Manufacturing Practice (GMP) requirements impose stringent documentation and validation requirements for pharmaceutical-grade nacystelyn production [12]. Process validation protocols must demonstrate consistent performance across multiple batches under varying operating conditions [12]. Change control procedures ensure that process modifications undergo appropriate review and approval before implementation [12].

Equipment qualification protocols verify that production equipment performs according to specifications and quality requirements [12]. Analytical method validation ensures that testing procedures provide accurate and reliable results for product release and stability monitoring [12]. Supplier qualification programs verify that raw material suppliers meet quality and regulatory requirements [12].

Challenge CategorySpecific ChallengeImpact LevelOptimization StrategyExpected Improvement (%)
Process ScalabilityHeat transfer limitationsHighAdvanced reactor design25-40
Quality ControlBatch-to-batch variabilityMediumProcess Analytical Technology15-30
Environmental ImpactSolvent waste disposalHighGreen solvent systems40-60
Cost OptimizationRaw material costsMediumProcess intensification20-35
Supply ChainMaterial availabilityMediumSupplier diversification10-25
Regulatory ComplianceGMP requirementsHighQuality by Design approach30-50
Energy EfficiencyHigh energy consumptionMediumHeat integration systems25-45
Waste ManagementByproduct formationMediumCircular economy principles35-55

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

309.13584202 g/mol

Monoisotopic Mass

309.13584202 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8G1KV0RT1P

Other CAS

89344-48-9

Wikipedia

Nacystelyn

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 07-15-2023
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